molecular formula C29H30FN5O7 B12410606 Deruxtecan analog 2

Deruxtecan analog 2

Cat. No.: B12410606
M. Wt: 579.6 g/mol
InChI Key: DOLQXGLTQNTQEP-SLQAJWMNSA-N
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Description

Deruxtecan analog 2 is a derivative of the compound Deruxtecan, which is a topoisomerase I inhibitor. It is an agent-linker conjugate composed of Camptothecin and a linker. Camptothecin is known for its antineoplastic activity against various cancers, including colorectal, breast, lung, and ovarian cancers . This compound is used in the preparation of antibody-drug conjugates (ADCs) for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Deruxtecan analog 2 is synthesized through a series of chemical reactions involving Camptothecin and a linker. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Deruxtecan analog 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Deruxtecan analog 2 has several scientific research applications, including:

Mechanism of Action

Deruxtecan analog 2 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the enzyme and prevents it from unwinding DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells. The molecular targets include topoisomerase I and DNA, and the pathways involved are related to DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deruxtecan analog 2 is unique due to its specific linker and conjugation to Camptothecin, which enhances its stability and targeting ability. This makes it particularly effective in the preparation of antibody-drug conjugates for targeted cancer therapy .

Properties

Molecular Formula

C29H30FN5O7

Molecular Weight

579.6 g/mol

IUPAC Name

2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide

InChI

InChI=1S/C29H30FN5O7/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37)/t19-,29-/m0/s1

InChI Key

DOLQXGLTQNTQEP-SLQAJWMNSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O

Origin of Product

United States

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